1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one
Overview
Description
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H15FO2 and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a fluoro group and a phenylethoxy group attached to a phenyl ring, making it a unique structure in organic chemistry .
Scientific Research Applications
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the production of specialty chemicals and materials
Preparation Methods
The synthesis of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-fluoro-6-hydroxyacetophenone with 1-phenylethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluoro group and phenylethoxy group play crucial roles in its binding affinity and activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[2-Fluoro-6-(1-methylethoxy)phenyl]ethan-1-one: Similar structure but with a methylethoxy group instead of a phenylethoxy group.
1-[2-Fluoro-6-(1-phenylethoxy)phenyl]propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their effects on its chemical properties and applications.
Properties
IUPAC Name |
1-[2-fluoro-6-(1-phenylethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11(18)16-14(17)9-6-10-15(16)19-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYGELHVEUXPSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC=C2)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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